Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
Description
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boronate ester featuring an acrylate group in the (E)-configuration. The compound’s structure combines a phenyl ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl ester-linked α,β-unsaturated carbonyl system. This design enables applications in Suzuki-Miyaura cross-coupling reactions, prodrug synthesis, and fluorescence sensing due to the boronate’s reactivity and the acrylate’s conjugation .
Properties
IUPAC Name |
methyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWPURQFPYIESN-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.14 g/mol. The compound features a dioxaborolane moiety which is known for its applications in drug development and material science due to its unique reactivity and stability.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with methyl acrylate under controlled conditions. The use of catalysts such as palladium can enhance the efficiency of the coupling reaction.
3.1 Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have shown potent activity against Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli for related compounds .
- Antifungal Activity : The compound has also demonstrated antifungal effects against various strains of Candida and other fungi .
3.2 Cytotoxicity Studies
Cytotoxicity assays performed on cell lines such as HaCat and Balb/c 3T3 revealed that certain derivatives exhibit selective toxicity towards cancerous cells while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.
The biological activity of this compound is likely attributed to its ability to interact with key enzymes and cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound can bind effectively to DNA gyrase—an essential enzyme for bacterial DNA replication—through multiple interactions including hydrogen bonds and pi-stacking interactions .
5. Case Studies
6. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities including antimicrobial and potential anticancer effects. Ongoing research into its mechanisms of action and optimization could lead to the development of new therapeutic agents.
Scientific Research Applications
Chemical Properties and Structure
Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has the molecular formula and a molecular weight of 290.15 g/mol. Its structure features a boron-containing moiety that enhances its reactivity and utility in various chemical reactions.
Applications in Organic Synthesis
2.1 Boron Chemistry
The presence of the boron atom in this compound allows it to participate in several key reactions:
- Suzuki Coupling Reactions : The compound can act as a boronic acid equivalent in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions : this compound can be utilized to create complex organic molecules through cross-coupling methodologies .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Forms biaryl compounds | Pharmaceuticals, agrochemicals |
| Cross-Coupling | Connects different organic fragments | Material synthesis |
Applications in Materials Science
3.1 Polymer Chemistry
This compound can be polymerized to form functional polymers with specific properties. These polymers can exhibit:
- Thermal Stability : The incorporation of the dioxaborolane group contributes to enhanced thermal stability .
- Optical Properties : The compound's unique structure allows for the development of materials with specific optical characteristics suitable for applications in photonics and optoelectronics .
Applications in Medicinal Chemistry
4.1 Anticancer Activity
Research indicates that derivatives of methyl acrylates containing boron can have significant biological activity:
- Antitumor Agents : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The boron atom may play a role in enhancing these effects through specific interactions with biological targets .
Table 2: Biological Studies on Boron-containing Acrylates
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Boronate-Acrylates
(a) Ester Group Modifications
- Ethyl vs. Methyl Esters: Ethyl (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate (CAS: 1009307-13-4) shares the same core structure but replaces the methyl ester with an ethyl group. However, it reduces volatility compared to the methyl ester . Methyl (Z)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(trifluoromethyl)acrylate (Z-3m) introduces a trifluoromethyl group at the α-position, significantly altering electronic properties. The electron-withdrawing CF₃ group stabilizes the acrylate’s β-carbon, increasing electrophilicity for nucleophilic additions .
(b) Stereochemical Variations
- E vs. Z Isomers: The (E)-isomer of methyl 3-(4-boronophenyl)acrylate is thermodynamically favored due to reduced steric hindrance. In contrast, the (Z)-isomer (e.g., Z-20 in ) is synthesized via stereoselective methods, such as palladium-catalyzed isomerization, achieving a 94% Z/E ratio . Methyl (Z)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (Z-3m) demonstrates distinct reactivity in cyclopropanation reactions, where the Z-configuration directs asymmetric radical additions to α,β-unsaturated amides .
Functionalized Derivatives
(b) Fluorescence Probes
Pharmacologically Active Analogs
- HIV-1 Reverse Transcriptase Inhibitors (): Derivatives like (E)-3-(3,5-dimethyl-4-((2-((4-boronophenyl)amino)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylonitrile integrate heterocyclic moieties (thienopyrimidine) to enhance binding affinity. The acrylonitrile group replaces the ester, increasing metabolic stability compared to methyl acrylate .
- GSK8175 Metabolites (): Boronate-containing benzofurans, such as 5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(2-oxo-4-(4-boronophenyl)oxazolidin-3-yl)benzofuran-3-carboxamide, demonstrate optimized pharmacokinetics via boronate-mediated tissue targeting .
Physicochemical and Reactivity Comparisons
Key Properties
Preparation Methods
Boronation of Propiolate Esters
A widely adopted method involves the boronation of propiolate esters using pinacolborane or bis(pinacolato)diboron. Ethyl 3-phenylpropiolate reacts with pinacolborane in the presence of PBu₃ at 60°C for 3 hours, yielding the (E)-configured boronate ester with >99% conversion. Key steps include:
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Reagents : Ethyl 3-phenylpropiolate (10 mmol), pinacolborane (1.27 g, 10 mmol), PBu₃ (0.25 mmol).
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Conditions : Argon atmosphere, 60°C, 3-hour reaction time.
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Workup : Silica gel chromatography (petroleum ether/EtOAc = 5:1) achieves 95% purity.
This method leverages the electrophilic character of alkynes, where boron adds regioselectively to the β-position. The (E)-configuration arises from steric hindrance during the addition, favoring trans orientation.
Copper-Catalyzed Borylation
Copper catalysts enable milder conditions for introducing boronate groups. A protocol using CuCl (0.015 mmol), NaOtBu (0.030 mmol), and Xantphos ligand (0.015 mmol) in THF facilitates the borylation of ethyl 3-cyclohexylpropiolate with bis(pinacolato)diboron:
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Reagents : Bis(pinacolato)diboron (1.5 eq.), CuCl (3 mol%), Xantphos (3 mol%).
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Conditions : THF solvent, room temperature, 12-hour reaction.
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Yield : 95% after silica gel chromatography (petroleum ether/EtOAc = 100:1).
Copper catalysis avoids high temperatures, preserving sensitive functional groups. Mechanistic studies suggest a Cu(I)-mediated oxidative addition of the B–B bond, followed by alkyne insertion.
Cross-Coupling Approaches
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, with eluents tailored to polarity:
Spectroscopic Validation
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¹H NMR : Characteristic peaks include δ 6.3–6.1 ppm (acrylate protons), δ 1.3 ppm (tetramethyl dioxaborolane).
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¹³C NMR : Carbonyl resonances at δ 166–164 ppm confirm ester functionality.
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HPLC : Chiral columns (e.g., Chiralcel® OD-H) verify enantiopurity (>95% ee) in asymmetric syntheses.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Propiolate Boronation | Pinacolborane, PBu₃ | 60°C, 3 h | 99% | High yield, stereoselective |
| Copper-Catalyzed | CuCl, Xantphos, B₂pin₂ | RT, 12 h | 95% | Mild conditions, functional group tolerance |
| Cross-Coupling | Pd(PPh₃)₄, Boronic ester | Reflux, 24 h | 70% | Modular backbone construction |
The propiolate route offers superior efficiency but requires elevated temperatures. Copper catalysis balances yield and mildness, whereas cross-coupling is versatile but lower-yielding.
Challenges and Optimization
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Isomerization Risk : Prolonged heating or acidic conditions may cis-trans isomerize the acrylate. Stabilizing additives (e.g., BHT) mitigate this.
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Boron Handling : Moisture-sensitive intermediates demand inert atmospheres. Schlenk techniques or gloveboxes are essential.
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Scale-Up Limitations : Chromatography becomes impractical above 100 g. Recrystallization alternatives using hexane/EtOAc mixtures are under investigation .
Q & A
Q. What are the standard synthetic routes for Methyl (E)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?
The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . For example, boronic acid/ester derivatives are coupled with acrylate-containing aryl halides or triflates under inert conditions. Triphenylphosphine or other ligands are often used to stabilize the palladium catalyst, with bases like Na₂CO₃ to facilitate transmetallation . The reaction efficiency depends on the purity of the boronate ester and the stoichiometry of the coupling partners.
Q. What spectroscopic methods are employed to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the (E)-configuration of the acrylate group and the integrity of the dioxaborolane ring .
- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in derivatives .
- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .
Q. What are common applications of this compound in medicinal chemistry?
It serves as a boron-containing intermediate in prodrug design. For instance, it is conjugated to hydroxamic acid derivatives (e.g., belinostat analogs) via condensation reactions to enhance tumor-targeting via pH-sensitive boronate ester hydrolysis . The dioxaborolane group improves solubility and stability during in vivo pharmacokinetic studies .
Advanced Research Questions
Q. How do electronic effects of substituents influence its reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring reduce the electrophilicity of the boron center, slowing transmetallation in Suzuki reactions. Conversely, electron-donating groups (e.g., -OMe) enhance reactivity but may increase susceptibility to protodeboronation. Substituent effects are quantified via Hammett plots or computational studies (DFT) to optimize coupling efficiency .
Q. What strategies optimize Suzuki-Miyaura coupling yields with this boronate ester?
- Ligand selection : Bulky ligands like SPhos or XPhos suppress β-hydride elimination in palladium intermediates .
- Solvent choice : Mixed THF/H₂O systems enhance solubility of inorganic bases (e.g., K₃PO₄) .
- Catalyst loading : Low Pd(PPh₃)₄ concentrations (1–2 mol%) minimize side reactions while maintaining turnover .
Q. How is this compound utilized in designing fluorescent probes for hydrogen peroxide detection?
The dioxaborolane moiety undergoes H₂O₂-induced deboronation , releasing a fluorescent reporter (e.g., a Schiff base derivative). For rapid detection, the boronate ester is functionalized with imine groups, which accelerate oxidative cleavage kinetics by 40-fold, enabling sub-ppt sensitivity .
Q. How can researchers resolve conflicting data on reaction yields reported in literature?
Reproducibility issues often arise from inconsistent purification methods (e.g., column chromatography vs. recrystallization) or internal standard selection. For accurate yield calculations, use mesitylene as an internal standard in ¹H-NMR to account for losses during workup .
Q. What challenges arise in purifying this compound post-synthesis?
The acrylate group’s polarity necessitates silica gel chromatography with EtOAc/hexanes gradients (2:1 ratio) and 0.25% triethylamine to suppress boronate ester hydrolysis. Reverse-phase HPLC is recommended for isolating derivatives with labile functional groups .
Q. What is the role of the dioxaborolane group in stability and reactivity?
The pinacol boronate ester enhances hydrolytic stability compared to boronic acids, making it suitable for aqueous reaction conditions. However, it remains reactive toward nucleophiles (e.g., peroxides), enabling applications in stimuli-responsive drug delivery .
Q. How to design experiments to study intramolecular charge transfer using derivatives?
Incorporate the compound into donor-π-acceptor (D-π-A) dyads (e.g., with triphenylamine donors). Use time-resolved fluorescence spectroscopy to measure charge-transfer lifetimes and cyclic voltammetry to estimate HOMO-LUMO gaps. Meta-substitution on the phenyl ring optimizes π-conjugation for tunable optoelectronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
